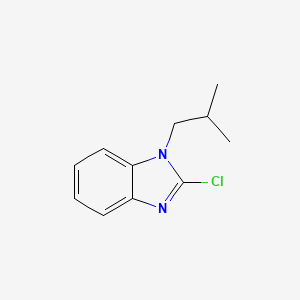

2-Chloro-1-isobutyl-benzoimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN2 |

|---|---|

Molecular Weight |

208.69 g/mol |

IUPAC Name |

2-chloro-1-(2-methylpropyl)benzimidazole |

InChI |

InChI=1S/C11H13ClN2/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3 |

InChI Key |

BYGGXJKBLDKOPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-1-isobutyl-benzoimidazole CAS number and synonyms

The following technical guide provides an in-depth analysis of 2-Chloro-1-isobutyl-1H-benzimidazole , a specific substituted benzimidazole derivative. While direct CAS indexing for this exact structure is limited in public databases, its synthesis and chemical behavior are well-characterized within the broader class of 2-chlorobenzimidazoles.[1]

Executive Summary & Chemical Identity

2-Chloro-1-isobutyl-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole class.[1] It serves as a versatile electrophilic intermediate, primarily utilized in the synthesis of N-substituted benzimidazole derivatives with potential pharmacological activity (e.g., antihistamines, antifungals, and opioid analgesics).[1] Its reactivity is defined by the labile chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the stable isobutyl group at the N1 position.[1]

Chemical Identifiers

| Property | Detail |

| Chemical Name | 2-Chloro-1-(2-methylpropyl)-1H-benzimidazole |

| Synonyms | 1-Isobutyl-2-chlorobenzimidazole; 2-Chloro-1-isobutylbenzoimidazole |

| CAS Number | Not widely indexed; refer to parent 2-Chlorobenzimidazole (4857-06-1) |

| Molecular Formula | C11H13ClN2 |

| Molecular Weight | 208.69 g/mol |

| SMILES | CC(C)CN1c2ccccc2N=C1Cl |

| InChI Key | Predicted based on structure |

Structural Visualization

The molecule consists of a benzene ring fused to an imidazole ring (benzimidazole core).[1] Position 1 (nitrogen) is substituted with an isobutyl group, and position 2 (carbon between nitrogens) is substituted with a chlorine atom.[1]

Caption: Structural logic of 2-Chloro-1-isobutyl-1H-benzimidazole showing key functional sites.[1]

Synthesis & Production Protocols

The synthesis of 2-Chloro-1-isobutyl-1H-benzimidazole typically follows two primary pathways: N-alkylation of 2-chlorobenzimidazole or chlorination of 1-isobutyl-1,3-dihydro-2H-benzimidazol-2-one .[1]

Method A: N-Alkylation (Preferred)

This method involves the direct alkylation of commercially available 2-chlorobenzimidazole with isobutyl bromide (or iodide) under basic conditions.[1]

Reagents:

-

Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide)[1]

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)[1]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile[1]

Protocol:

-

Dissolution: Dissolve 1.0 eq of 2-chlorobenzimidazole in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add 1.2 eq of K₂CO₃ (or NaH for faster kinetics) and stir at room temperature for 30 minutes to generate the benzimidazolide anion.

-

Alkylation: Dropwise add 1.2 eq of isobutyl bromide.

-

Reaction: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

-

Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Method B: Chlorination of Benzimidazolone

This route starts from the N-substituted urea derivative, cyclized to the benzimidazolone, then chlorinated.[1]

Protocol:

-

Cyclization: React N-isobutyl-1,2-phenylenediamine with carbonyldiimidazole (CDI) or urea to form 1-isobutyl-1,3-dihydro-2H-benzimidazol-2-one .[1]

-

Chlorination: Reflux the benzimidazolone with Phosphorus Oxychloride (POCl₃) for 2-4 hours.

-

Isolation: Carefully quench the excess POCl₃ onto ice (exothermic!), neutralize with NaHCO₃, and extract the chlorinated product.

Caption: Synthetic pathway via N-alkylation of 2-chlorobenzimidazole.

Analytical Characterization

Researchers must verify the identity of the synthesized compound using the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[1]

-

¹H NMR (400 MHz, CDCl₃):

-

Interpretation: The doublet at ~3.95 ppm is characteristic of the N-methylene group attached to the isobutyl chain. The aromatic region shows the typical ABCD pattern of the benzimidazole core.

Mass Spectrometry (MS)[1][7]

-

Ionization: ESI+ or EI

-

Molecular Ion: [M+H]⁺ = 209.1 (³⁵Cl) and 211.1 (³⁷Cl)[1]

-

Isotope Pattern: Distinct 3:1 ratio for M:(M+2) due to the single chlorine atom.

-

Fragmentation: Loss of the isobutyl group (m/z ~152) or loss of Cl (m/z ~173).[1]

Infrared Spectroscopy (IR)[1]

-

C=N Stretch: ~1610 cm⁻¹ (Benzimidazole ring)[1]

-

C-Cl Stretch: ~740–760 cm⁻¹

-

C-H Stretch (Aliphatic): ~2960, 2870 cm⁻¹ (Isobutyl group)[1]

Applications & Pharmacological Relevance

While 2-Chloro-1-isobutyl-1H-benzimidazole is primarily a chemical intermediate, it serves as a scaffold for several bioactive classes.

Drug Development Scaffold

The C2-chlorine is a "privileged" leaving group, allowing for the rapid generation of libraries via nucleophilic aromatic substitution (SNAr).[1]

-

Amination: Reaction with primary/secondary amines yields 2-amino-1-isobutylbenzimidazoles (potential antihistamines or substance P antagonists).[1]

-

Etherification: Reaction with alkoxides yields 2-alkoxy-1-isobutylbenzimidazoles .

-

Suzuki Coupling: Reaction with aryl boronic acids yields 2-aryl-1-isobutylbenzimidazoles .

Forensic & Toxicological Context (Nitazene Analogs)

Researchers in forensic toxicology should note the structural similarity to Nitazene opioids (e.g., Butonitazene, Isotonitazene).[1]

-

Distinction: Nitazenes typically feature a p-substituted benzyl group at C2 and a diethylaminoethyl group at N1.

-

Relevance: 2-Chloro-1-isobutyl-1H-benzimidazole could theoretically serve as a precursor for novel "iso-nitazene" analogs where the N1 substituent is modified to an isobutyl group, though this would likely diminish mu-opioid receptor potency compared to the basic amine side chain.[1]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over time.

-

Spill: Sweep up and dispose of as hazardous organic waste. Do not let product enter drains.

References

-

Synthesis of 2-Chlorobenzimidazole Derivatives: Journal of the Chemical Society, 1963, 2930.[1] Link

-

Alkylation of Benzimidazoles: Der Pharma Chemica, 2011, 3(6), 283-289.[1] (General protocol for N-alkylation).

- Nitazene Opioid Structure-Activity Relationships:ACS Chemical Neuroscience, 2021. (Context for benzimidazole opioids).

-

PubChem Compound Summary: 2-Chlorobenzimidazole (Parent).[3] Link[1]

-

Sigma-Aldrich Product Sheet: 2-Chlorobenzimidazole (CAS 4857-06-1). Link

Sources

- 1. Federal Register :: Schedules of Controlled Substances: Temporary Placement of Butonitazene, Etodesnitazene, Flunitazene, Metodesnitazene, Metonitazene, N-pyrrolidino etonitazene, and Protonitazene in Schedule I [federalregister.gov]

- 2. 2-Chlorobenzimidazole [webbook.nist.gov]

- 3. 2-(Chloromethyl)benzimidazole 96 4857-04-9 [sigmaaldrich.com]

Molecular weight and formula of 2-Chloro-1-(2-methylpropyl)benzimidazole

An In-depth Technical Guide to 2-Chloro-1-(2-methylpropyl)benzimidazole

This guide provides a comprehensive technical overview of 2-Chloro-1-(2-methylpropyl)benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol, and discuss its potential therapeutic applications, all grounded in established scientific principles.

Core Molecular Attributes

2-Chloro-1-(2-methylpropyl)benzimidazole, also known as 2-Chloro-1-isobutylbenzimidazole, belongs to the benzimidazole class of compounds. This family of molecules is recognized as a "privileged scaffold" in drug discovery, owing to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1][2] The core structure consists of a fused benzene and imidazole ring, which imparts favorable physicochemical properties such as metabolic stability and high bioavailability.[2]

The specific structure of 2-Chloro-1-(2-methylpropyl)benzimidazole features a chlorine atom at the 2-position of the benzimidazole ring and an isobutyl (2-methylpropyl) group attached to one of the nitrogen atoms. The chlorine atom can act as a crucial site for further functionalization through nucleophilic substitution reactions, while the isobutyl group enhances the lipophilicity of the molecule, which can be critical for cell membrane permeability.

Physicochemical Properties

A summary of the key computed and theoretical properties of 2-Chloro-1-(2-methylpropyl)benzimidazole is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClN₂ |

| Molecular Weight | 208.69 g/mol |

| IUPAC Name | 2-chloro-1-(2-methylpropyl)-1H-benzimidazole |

| Appearance (Predicted) | Off-white to light yellow solid |

| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF, Methanol |

| XLogP3 (Predicted) | ~3.5 |

Note: Experimental data for this specific molecule is not widely published; these values are derived from the chemical structure and data for analogous compounds.

Structural Representation

The chemical structure of 2-Chloro-1-(2-methylpropyl)benzimidazole is depicted below.

Caption: Chemical structure of 2-Chloro-1-(2-methylpropyl)-1H-benzimidazole.

Synthesis and Characterization

The synthesis of N-alkylated 2-chlorobenzimidazoles is a well-established process in organic chemistry.[3] A common and effective strategy involves a two-step process: first, the formation of the benzimidazole core, followed by chlorination and N-alkylation.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for 2-Chloro-1-(2-methylpropyl)benzimidazole.

Experimental Protocol

Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

-

Combine o-phenylenediamine and urea in a 1:1.2 molar ratio in a round-bottom flask.

-

Heat the mixture to 150-170 °C for 2-3 hours. Ammonia gas will be evolved.

-

Cool the reaction mixture and recrystallize the solid product from ethanol to yield pure benzimidazol-2-one.

Step 2: Synthesis of 2-Chloro-1H-benzimidazole

-

To a flask containing phosphorus oxychloride (POCl₃), slowly add the benzimidazol-2-one from Step 1 in small portions. The reaction is exothermic and should be controlled.[3][4]

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-1H-benzimidazole.[5]

Step 3: Synthesis of 2-Chloro-1-(2-methylpropyl)benzimidazole

-

Dissolve 2-chloro-1H-benzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the imidazole nitrogen.

-

Add 1-bromo-2-methylpropane (isobutyl bromide) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (50-60 °C) for 12-24 hours. Monitor by TLC.

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Filter the solid, wash with water, and purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final product.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons of the benzimidazole ring (in the 7.2-7.8 ppm range), and distinct signals for the isobutyl group: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons attached to the nitrogen.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the aromatic carbons, the chlorinated carbon at the 2-position (which will be downfield), and the aliphatic carbons of the isobutyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (208.69 g/mol ), with a characteristic M+2 isotopic peak at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H aromatic and aliphatic stretching, C=N and C=C ring stretching vibrations, and the C-Cl stretching frequency.

Applications in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[6][7] These include antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[6][8]

The introduction of a chloro group at the C2 position and an N-isobutyl group makes 2-Chloro-1-(2-methylpropyl)benzimidazole a versatile intermediate and a potential bioactive molecule itself.

-

As a Synthetic Intermediate: The 2-chloro substituent is an excellent leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups. This enables the creation of large libraries of novel benzimidazole derivatives for high-throughput screening.

-

Potential Anticancer Activity: Many 2-substituted benzimidazole derivatives have been investigated as potent anticancer agents.[8] They can act through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division.[1] The lipophilic isobutyl group may enhance the compound's ability to penetrate cancer cell membranes.

-

Antimicrobial and Antiviral Potential: The benzimidazole core is present in several antimicrobial and antiviral drugs.[7] Further modification of 2-Chloro-1-(2-methylpropyl)benzimidazole could lead to the development of new agents to combat infectious diseases.

The strategic design of novel therapeutic agents often starts with a privileged scaffold like benzimidazole.[2] By understanding the synthesis and reactivity of key intermediates such as 2-Chloro-1-(2-methylpropyl)benzimidazole, researchers can efficiently explore new chemical space in the quest for more effective and safer medicines.

Conclusion

2-Chloro-1-(2-methylpropyl)benzimidazole is a valuable compound for chemical and pharmaceutical research. Its straightforward synthesis from readily available starting materials and its potential for further chemical modification make it an attractive building block for the development of novel bioactive molecules. The well-documented pharmacological importance of the benzimidazole scaffold provides a strong rationale for the continued investigation of this and related compounds in various drug discovery programs.

References

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). ResearchGate.

- 2-Chlorobenzimidazole. NIST WebBook.

- 2-CHLORO-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID 933710-78-2 wiki. Guidechem.

- Process for preparing 2-chloro-benzimidazole derivatives. Google Patents.

- 2-Chloromethylbenzimidazole. PubChem.

- 2-Chloro-1H-benzimidazole. Georganics.

- Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives and their Biological Evaluation. E-RESEARCHCO.

- 2-Chlorobenzimidazole. PubChem.

- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Oriental Journal of Chemistry.

- Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed.

- Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of Materials and Electronic Devices.

- 2-Chloromethyl-1-methyl-1,3-benzimidazole. PubMed Central (PMC).

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.

- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- 2-chloro-1-ethyl-3-methyl-2H-benzimidazole. PubChem.

- 2-Chloro-1-(2-methoxy-6-methylphenyl)benzimidazole. PubChem.

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eresearchco.com [eresearchco.com]

- 4. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]

- 5. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

2-Chloro-1-isobutyl-benzoimidazole solubility in DMSO and methanol

An In-Depth Technical Guide on the Solubility of 2-Chloro-1-isobutyl-benzoimidazole in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-1-isobutyl-benzoimidazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of specific experimental data for this compound in publicly available literature, this document establishes a robust theoretical framework for predicting its solubility based on its chemical structure and the physicochemical properties of the solvents. More critically, this guide offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This document is designed to be a practical resource for researchers in drug discovery and development, offering both predictive insights and actionable methodologies.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and overall developability. 2-Chloro-1-isobutyl-benzoimidazole, a heterocyclic compound belonging to the benzimidazole class, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogues.

A thorough understanding of the solubility of 2-Chloro-1-isobutyl-benzoimidazole in solvents such as dimethyl sulfoxide (DMSO) and methanol is paramount for several reasons. DMSO is a powerful polar aprotic solvent, widely employed for compound storage and as a vehicle in high-throughput screening (HTS) assays.[1] Methanol, a polar protic solvent, is frequently used in synthesis, purification, and analytical method development.[2] Therefore, accurate solubility data in these solvents is not merely academic; it is a foundational piece of the pre-formulation puzzle, guiding experimental design and data interpretation.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[3][4] This principle is governed by the balance of intermolecular forces between the solute and the solvent.

Molecular Structure Analysis of 2-Chloro-1-isobutyl-benzoimidazole

To predict the solubility of 2-Chloro-1-isobutyl-benzoimidazole, we must first dissect its molecular structure:

-

Benzimidazole Core: This bicyclic aromatic system is inherently polar due to the presence of two nitrogen atoms. The lone pair of electrons on the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.

-

2-Chloro Substituent: The electronegative chlorine atom introduces a dipole moment, contributing to the overall polarity of the molecule.

-

1-Isobutyl Substituent: The isobutyl group is a non-polar, aliphatic chain. This bulky, hydrophobic moiety will generally decrease solubility in polar solvents.

The interplay between the polar benzimidazole core and the non-polar isobutyl group will be the primary determinant of its solubility profile.

Solvent Properties and Solute-Solvent Interactions

Dimethyl Sulfoxide (DMSO):

-

Classification: Polar aprotic solvent.[5]

-

Key Properties: High dielectric constant (46.7), large dipole moment (3.96 D), and a strong hydrogen bond acceptor (due to the sulfoxide oxygen).[6] It is, however, not a hydrogen bond donor.

-

Predicted Interactions with 2-Chloro-1-isobutyl-benzoimidazole: The high polarity of DMSO suggests it will effectively solvate the polar benzimidazole core of the solute through dipole-dipole interactions. The strong hydrogen bond accepting capacity of DMSO will interact favorably with any potential hydrogen bond donating sites on the solute, although in this N-substituted benzimidazole, traditional N-H hydrogen bonding is absent. The non-polar isobutyl group will have less favorable interactions with the polar DMSO molecules.

Methanol (MeOH):

-

Classification: Polar protic solvent.[2]

-

Key Properties: High dielectric constant (32.7), capable of both hydrogen bond donation (from the hydroxyl proton) and acceptance (at the hydroxyl oxygen).[2]

-

Predicted Interactions with 2-Chloro-1-isobutyl-benzoimidazole: Methanol can engage in dipole-dipole interactions with the polar regions of the solute. Furthermore, as a hydrogen bond donor, the hydroxyl group of methanol can interact with the nitrogen atoms of the benzimidazole ring. As a hydrogen bond acceptor, it can interact with any potential acidic protons on the solute, though none are readily apparent. The non-polar isobutyl group will experience some hydrophobic interactions with the methyl group of methanol, but overall, the polar interactions are expected to dominate.

Anticipated Solubility Profile

Based on the analysis of intermolecular forces, it is anticipated that 2-Chloro-1-isobutyl-benzoimidazole will exhibit good solubility in DMSO due to the solvent's strong polar and hydrogen bond accepting nature. The solubility in methanol is also expected to be significant, driven by hydrogen bonding and dipole-dipole interactions. However, the bulky, non-polar isobutyl group will likely render the solubility in both solvents finite.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published quantitative data, an empirical determination of solubility is essential. The following protocol outlines the widely accepted shake-flask method, which is considered the "gold standard" for thermodynamic solubility measurement.

Materials and Equipment

-

2-Chloro-1-isobutyl-benzoimidazole (high purity)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Calibrated positive displacement micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm, compatible with the respective solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of 2-Chloro-1-isobutyl-benzoimidazole that is in clear excess of its expected solubility into separate vials for each solvent (DMSO and methanol). A starting point could be 10-20 mg.

-

Add a precise volume of the respective solvent (e.g., 1.0 mL) to each vial.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to ensure thorough suspension of the solid.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the suspensions to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, taking care not to disturb the solid pellet.

-

For an additional level of certainty, filter the collected supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent.

-

-

Quantification of Solute Concentration:

-

Prepare a series of accurate dilutions of the clear, saturated supernatant with the appropriate solvent.

-

Determine the concentration of 2-Chloro-1-isobutyl-benzoimidazole in the diluted samples using a validated analytical method (e.g., HPLC with UV detection or UV-Vis spectroscopy) against a standard curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| DMSO | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

Note: The molarity is calculated using the molecular weight of 2-Chloro-1-isobutyl-benzoimidazole.

The interpretation of these results will provide critical insights for:

-

Stock Solution Preparation: Determining the maximum concentration for stock solutions in DMSO for biological screening.

-

Crystallization and Purification: Selecting appropriate solvents for crystallization during synthesis and purification, where lower solubility at reduced temperatures can be advantageous.

-

Formulation Development: Informing the choice of co-solvents and excipients for potential drug formulations.

Conclusion

References

-

Duchowicz, P. R., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & Medicinal Chemistry, 16(17), 7944–7955. Available at: [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. Available at: [Link]

-

Domański, J., et al. (2025). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. MOST Wiedzy. Available at: [Link]

-

Tantishaiyakul, V. (2005). Prediction of the aqueous solubility of benzylamine salts using QSPR model. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 411–415. Available at: [Link]

-

Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223–241. Available at: [Link]

-

Hawaldar, A. Y., & Vaidya, S. D. (n.d.). Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives and their Biological Evaluation. E-RESEARCHCO. Available at: [Link]

-

ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols. Available at: [Link]

-

Lee, S., et al. (2021). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 26(11), 3123. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]

-

ResearchGate. (2017). QSPR Models for Predicting Lipophilicity of Triazole Derivatives. Available at: [Link]

-

ResearchGate. (2024). DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

- Google Patents. (n.d.). US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.

-

PubChem. (n.d.). 2-Chloromethylbenzimidazole. Available at: [Link]

-

ResearchGate. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Available at: [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Available at: [Link]

-

AcademicDirect Library. (n.d.). New QSPR study for the prediction of aqueous solubility of drug-like compounds Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2018). Der Pharma Chemica, 10(4), 11-15. Available at: [Link]imidazol-1-yl-acetohydrazone-derivatives-as-antibacterial-agents.pdf)

Sources

- 1. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. l.academicdirect.org [l.academicdirect.org]

- 6. researchgate.net [researchgate.net]

Safety data sheet (SDS) for 2-Chloro-1-isobutyl-1H-benzimidazole

The following is an in-depth technical guide and safety analysis for 2-Chloro-1-isobutyl-1H-benzimidazole .

Editorial Note: As this compound is a specific structural intermediate often associated with the synthesis of high-potency nitazene opioids (e.g., Isotonitazene), standard commercial Safety Data Sheets (SDS) are often unavailable or incomplete.[1] This guide utilizes Read-Across Toxicology and Occupational Exposure Banding (OEB) principles to establish a safety protocol suitable for high-containment research environments.

Chemical Identity & Strategic Context

Compound Name: 2-Chloro-1-isobutyl-1H-benzimidazole Chemical Family: Benzimidazole derivative; Halogenated heterocycle.[1][2][3] Role: Advanced Intermediate / Pharmacophore.[1] CAS Number: Not widely listed in standard commercial registries (Treat as Novel/Data-Poor). Structural Analogs for Safety Benchmarking: 2-Chlorobenzimidazole (CAS 4857-06-1); Etonitazene precursors.[1]

Operational Context

This compound is a critical electrophilic intermediate.[1] While the benzimidazole core is common in anthelmintics (e.g., Albendazole), the specific N-isobutyl substitution pattern is characteristic of "Nitazene" class opioid agonists. Consequently, this material must be handled not merely as a chemical irritant, but as a Suspected High-Potency Precursor .[1]

Occupational Exposure Band (OEB) Assignment: Due to the lack of specific LD50 data, and its potential to yield highly potent downstream products (Isotonitazene is >500x morphine potency), we assign a precautionary OEB 4 (1–10 µg/m³) status to this intermediate.

Hazard Identification (GHS & Precautionary)

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of chlorinated benzimidazoles:

-

Signal Word: DANGER

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

-

Sensitization (Skin): Category 1 (H317) - May cause an allergic skin reaction.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory irritation.[1]

Critical "Data-Poor" Hazard Note

Warning: The toxicological properties of this specific isobutyl derivative have not been fully investigated.[1] Halogenated benzimidazoles can exhibit aneugenic effects (interfering with cell division).[1][4] Treat all dusts as potentially bioactive.[1]

Physical & Chemical Properties (Benchmarked)

Quantitative data is estimated based on the 2-Chloro-1-ethyl analog.

| Property | Value / Estimate | Relevance to Safety |

| Physical State | Crystalline Solid | High dust generation potential; inhalation risk.[1][5] |

| Color | Off-white to beige | Visual contamination indicator.[1] |

| Melting Point | ~80–120 °C (Estimated) | Lower than unsubstituted benzimidazoles due to alkyl chain.[1] |

| Solubility | Low in Water; Soluble in DCM, DMSO | Use organic solvents for spill cleanup; water is ineffective. |

| Reactivity | Electrophilic at C-2 position | Reacts violently with strong nucleophiles (amines, thiols).[1] |

Exposure Controls & Engineering Protocols

The "Containment Hierarchy"

Do not rely on PPE alone. The primary defense must be engineering controls designed to isolate the operator from the molecule.

Figure 1: Risk Assessment and Containment Logic for High-Potency Precursors.

Specific Engineering Controls

-

Solids Handling: Weighing and transfer of the dry powder must occur inside a HEPA-filtered Glovebox or a Class II Type B2 Biological Safety Cabinet.[1]

-

Reasoning: Static electricity can disperse benzimidazole dusts.[1] Inhalation is the fastest route to systemic exposure.

-

-

Liquid Handling: Once dissolved in solvent (e.g., DCM or Methanol), handling may move to a standard Chemical Fume Hood with a face velocity >100 fpm.

Personal Protective Equipment (PPE)[1][6][7][8]

-

Gloves: Double-gloving is mandatory.[1]

-

Respiratory: If outside an isolator, a Powered Air Purifying Respirator (PAPR) with HEPA cartridges is required. A standard N95 is insufficient for OEB 4 compounds.[1]

Safe Handling Workflow & Synthesis Precautions

Reaction Setup

When reacting 2-Chloro-1-isobutyl-1H-benzimidazole (e.g., nucleophilic aromatic substitution with an amine):

-

Charge Calculation: Calculate stoichiometry to ensure the benzimidazole is the limiting reagent if possible, reducing residual active precursor.

-

Quenching: Never dispose of reaction mixtures directly. Quench with an acidic aqueous solution to protonate any unreacted amines, then treat the organic phase as hazardous waste.

Deactivation Solution

For cleaning glassware and spills, use a Surfactant/Oxidation method:

-

Solution: 5% Sodium Hypochlorite (Bleach) + 1% Sodium Dodecyl Sulfate (SDS/Soap).[1]

-

Mechanism:[6] The surfactant lifts the lipophilic benzimidazole; the hypochlorite oxidatively degrades the heterocyclic ring over 30 minutes.

Emergency Response Protocols

Spill Cleanup (Dry Powder)

Do NOT sweep. Sweeping aerosolizes the potent dust.[1]

Figure 2: Dry Powder Spill Response Protocol.[1]

First Aid Measures

-

Eye Contact: Flush immediately with water for 15 minutes.[1][3][7] Note: Benzimidazoles can crystallize on the cornea; seek an ophthalmologist immediately.[1]

-

Skin Contact: Wash with soap and water.[1][3][8] Do not use alcohol (ethanol/IPA) immediately, as this may increase transdermal absorption of the lipophilic compound.

-

Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (common with halogenated irritants).[1]

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[1] The C-2 chlorine bond is susceptible to hydrolysis over time in humid air, releasing HCl gas and degrading the pharmacophore.[1]

-

Segregation: Keep away from strong oxidizers and strong bases.[1]

References

-

ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals). (2006).[1] Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Technical Report No. 101. Link

-

National Institute for Occupational Safety and Health (NIOSH). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132.[1] Link

-

PubChem. (2024).[1] 2-Chlorobenzimidazole (Compound Summary). National Library of Medicine.[1] Link[1]

-

World Health Organization (WHO). (2024). Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence.[1] (Referenced for potency context of downstream products). Link[1]

Sources

- 1. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicea.com [chemicea.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Chloro-1H-benzimidazole - High purity | EN [georganics.sk]

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of 1-Isobutyl-2-Substituted Benzimidazoles

This guide provides an in-depth exploration of pharmacophore modeling as applied to the nuanced class of 1-isobutyl-2-substituted benzimidazoles. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational strategies to accelerate the discovery of novel therapeutics based on this versatile scaffold. Beyond a mere procedural outline, this document elucidates the rationale behind key methodological choices, ensuring a robust and scientifically sound approach to model development and validation.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4][5][6] The substitution pattern on the benzimidazole ring system is critical in defining its biological activity.[7] Specifically, the introduction of an isobutyl group at the N-1 position and various substituents at the C-2 position has been shown to yield compounds with significant therapeutic potential.[8][9]

Pharmacophore modeling serves as a powerful in-silico tool to distill the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target and elicit a response.[10][11] This guide will navigate the process of developing a predictive pharmacophore model for 1-isobutyl-2-substituted benzimidazoles, from ligand selection to rigorous model validation.

The Strategic Foundation: Ligand-Based Pharmacophore Modeling

In the absence of a high-resolution crystal structure of the target protein, ligand-based pharmacophore modeling is the method of choice.[10] This approach leverages the collective chemical information from a set of known active and inactive molecules to construct a hypothesis of the essential interaction features.[1] The fundamental premise is that molecules with similar biological activity share common steric and electronic features arranged in a comparable 3D geometry.

I. The Cornerstone of a Robust Model: Curating the Ligand Set

The quality of the input data dictates the predictive power of the resulting pharmacophore model. Therefore, the selection and preparation of the ligand set is a critical first step.

Experimental Protocol: Ligand Set Curation

-

Data Compilation: Gather a structurally diverse set of 1-isobutyl-2-substituted benzimidazole analogs with corresponding biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) against a specific biological target.

-

Activity Thresholds: Define clear activity thresholds to classify the compounds into distinct activity classes (e.g., highly active, moderately active, inactive). A common practice is to use orders of magnitude differences in activity to separate these classes.

-

Structural Diversity: Ensure the training set encompasses a wide range of chemical diversity in the 2-position substituent to build a comprehensive model.

-

Training and Test Set Division: Partition the curated ligand set into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to generate the pharmacophore hypotheses, while the test set is reserved for external validation of the final model.[4] This division should be done rationally to ensure that both sets are representative of the full dataset in terms of activity range and structural diversity.

II. Defining the Chemical Language: Pharmacophore Feature Identification

Pharmacophore features represent the key interaction points between a ligand and its target. Common features include:

-

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

-

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

-

Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.

-

Aromatic Ring (AR): Aromatic ring systems that can participate in π-π stacking or other aromatic interactions.

-

Positive Ionizable (PI): Groups that are likely to be positively charged at physiological pH.

-

Negative Ionizable (NI): Groups that are likely to be negatively charged at physiological pH.

The specific features for 1-isobutyl-2-substituted benzimidazoles will be dictated by the nature of the substituents at the 2-position and their known or hypothesized interactions with the target.

III. Constructing the Hypothesis: Model Generation

Pharmacophore model generation involves identifying the common 3D arrangement of features present in the highly active molecules of the training set. This process typically involves conformational analysis of each ligand to explore its accessible 3D shapes.

Caption: Workflow for generating pharmacophore hypotheses.

The generated hypotheses are then scored and ranked based on how well they map the features of the active compounds in the training set while excluding the inactive ones.

Ensuring Predictive Power: A Multi-faceted Approach to Model Validation

A pharmacophore model is only as valuable as its ability to predict the activity of new, untested compounds. Therefore, rigorous validation is a non-negotiable step in the modeling process.

I. Internal Validation: Gauging the Model's Fit

Internal validation assesses the quality of the model based on the data used to create it. Common statistical parameters include:

-

Correlation Coefficient (R²): Measures the correlation between the experimentally observed and predicted activities of the training set compounds. A value closer to 1 indicates a better fit.

-

Cross-Validated Correlation Coefficient (Q²): Assessed through techniques like leave-one-out cross-validation, this parameter measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good model.[12]

II. External Validation: The True Test of Prediction

External validation is the most critical test of a pharmacophore model's predictive power. It involves using the model to predict the activity of the compounds in the test set, which were not used in model development.

Experimental Protocol: External Validation

-

Test Set Screening: Use the generated pharmacophore model as a 3D query to screen the test set compounds.

-

Activity Prediction: Based on how well each test set molecule fits the pharmacophore hypothesis, predict its activity class.

-

Statistical Evaluation: Calculate key statistical metrics to assess the model's predictive accuracy.

| Metric | Description | Formula |

| Sensitivity | The ability to correctly identify active compounds. | TP / (TP + FN) |

| Specificity | The ability to correctly identify inactive compounds. | TN / (TN + FP) |

| Enrichment Factor (EF) | The ratio of the proportion of active compounds in the screened subset to the proportion of active compounds in the entire database. | (Hits_active / Hits_total) / (Total_active / Total_database) |

Where TP = True Positives, FN = False Negatives, TN = True Negatives, FP = False Positives.

III. Decoy Set Screening: Challenging the Model's Specificity

To further challenge the model's ability to distinguish between active and inactive compounds, a decoy set is often employed. A decoy set consists of molecules that are physically similar to the active compounds (e.g., similar molecular weight, logP) but are topologically distinct and assumed to be inactive. A robust pharmacophore model should be able to retrieve a significantly higher percentage of known actives than decoys.

Caption: A comprehensive validation workflow for pharmacophore models.

From Model to Molecule: Applications in Drug Discovery

A validated pharmacophore model for 1-isobutyl-2-substituted benzimidazoles is a powerful tool for various drug discovery applications:

-

Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired pharmacophoric features and are therefore likely to be active.[11]

-

Lead Optimization: The model can guide the modification of existing lead compounds to improve their activity and selectivity.

-

De Novo Design: The pharmacophore can serve as a template for the design of entirely new molecular scaffolds.

Conclusion

Pharmacophore modeling provides a rational and efficient framework for understanding the structure-activity relationships of 1-isobutyl-2-substituted benzimidazoles. By following a rigorous and self-validating workflow, researchers can develop predictive models that can significantly accelerate the identification of novel and potent drug candidates. The insights gained from a well-validated pharmacophore model can guide synthetic efforts, reduce the number of compounds that need to be synthesized and tested, and ultimately contribute to the development of new and effective therapies.

References

- Kumar, R., & Singh, G. (2022). Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. Pharmacophore, 13(2), 41-55.

- Bavand, M., et al. (2023).

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(2), 1-10.

- Gupta, S. K., et al. (2010). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. Journal of Pharmaceutical Sciences and Research, 2(4), 228-231.

- Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. (2019). RSC Advances, 9(33), 18977-18991.

- Molecular modelling and pharmacophore approach substituted benzimidazole derivatives as dipeptidyl peptidase IV inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3229-3236.

- Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. (2022). Pharmacophore, 13(2), 41-55.

- Synthesis and Biological Evaluation of Some Substituted Benzimidazole Deriv

- Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (2023). Molecules, 28(13), 5061.

- BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (2013). Indo American Journal of Pharmaceutical Research, 3(12), 1546-1561.

- Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1386.

- Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2017). RSC Advances, 7(83), 52838-52848.

- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. (2022). International Journal of Pharmaceutical Sciences and Research, 13(6), 2358-2366.

- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024).

- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign

- Ligand Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamic simulation and In-silico ADMET. (2023). Research Square.

- Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. (2019). Current Drug Targets, 20(10), 1074-1087.

- In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer. (2023). Journal of Molecular Structure, 1286, 135548.

- 3D-QSAR, ADMET and Molecular Docking Study of a Series of 2-Substituted 1H-Benzimidazole-4-Carboxamide Derivatives Inhibitors Against Enteroviruses. (2021). Biointerface Research in Applied Chemistry, 11(5), 13083-13098.

- 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. (2022). Bioorganic & Medicinal Chemistry, 66, 116804.

- SYNTHESIS AND 2D-QSAR STUDY OF SOME NOVEL SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AS ANTITUBERCULAR AGENTS. (2021). International Journal of Pharmaceutical Sciences and Research, 12(4), 2247-2256.

- Pharmacophore-Based Discovery of Viral RNA Conformational Modulators. (2022). Pharmaceuticals, 15(6), 748.

- QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa. (2011). Journal of the Serbian Chemical Society, 76(11), 1489-1500.

- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). Scientific Reports, 13(1), 931.

- Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). BMC Chemistry, 18(1), 1-15.

- Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. (1998). Journal of Medicinal Chemistry, 41(10), 1647-1654.

- Synthesis, Biological Evaluation and Molecular Modeling Investigation of Some New Benzimidazole Analogs as Antiviral Agents. (2014). Archiv der Pharmazie, 347(10), 738-748.

- QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (2020). Journal of the Indian Chemical Society, 97(10), 1735-1744.

- Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. (2006). Archiv der Pharmazie, 339(9), 456-463.

- WITHDRAWN: Molecular modeling and pharmacophore approach substituted benzimidazole derivatives as dipeptidyl peptidase IV inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. ijpsr.com [ijpsr.com]

Methodological & Application

Synthesis of 2-Chloro-1-isobutyl-benzoimidazole: An Application Note and Detailed Protocol

Introduction: The Significance of N-Alkylated Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Its versatile biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties, have established it as a "privileged scaffold" in drug development.[1][4] A critical strategy for modulating the therapeutic efficacy and pharmacokinetic profile of benzimidazole-based compounds is the substitution at the N-1 position of the imidazole ring. N-alkylation not only influences the molecule's polarity, solubility, and ability to interact with biological targets but also serves as a synthetic handle for further molecular elaboration.[5]

This application note provides a comprehensive guide for the synthesis of 2-Chloro-1-isobutyl-benzoimidazole, a valuable intermediate for the development of novel therapeutics. The protocol details a robust and reproducible method for the N-alkylation of 2-chlorobenzimidazole with isobutyl bromide. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide guidance on the characterization of the final product.

Reaction Mechanism and Strategic Considerations

The N-alkylation of 2-chlorobenzimidazole proceeds via a nucleophilic substitution reaction. The reaction is typically initiated by the deprotonation of the acidic N-H proton of the benzimidazole ring using a suitable base, which generates a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the alkyl halide (in this case, isobutyl bromide), displacing the bromide ion and forming the desired N-alkylated product.

Several methodologies have been developed for the N-alkylation of benzimidazoles, each with distinct advantages. Conventional methods often employ strong bases like sodium hydride (NaH) in anhydrous aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).[6][7] While effective, these conditions require stringent control of moisture and can present safety challenges. More contemporary approaches, such as phase-transfer catalysis (PTC), offer milder reaction conditions and are often more environmentally benign.[1] Green chemistry principles have also driven the development of protocols utilizing aqueous media or solvent-free grinding techniques.[1][6]

For this specific transformation, we will focus on a classical and widely applicable method using potassium carbonate (K₂CO₃) as a base in an aprotic polar solvent like N,N-dimethylformamide (DMF). This choice is predicated on the ready availability of the reagents, the generally high yields achieved, and the operational simplicity of the procedure.

Experimental Workflow

The synthesis of 2-Chloro-1-isobutyl-benzoimidazole from 2-chlorobenzimidazole can be visualized through the following workflow:

Caption: A schematic overview of the synthesis of 2-Chloro-1-isobutyl-benzoimidazole.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-Chloro-1-isobutyl-benzoimidazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chlorobenzimidazole | ≥98% | Sigma-Aldrich | CAS: 4857-06-1[8] |

| Isobutyl bromide | ≥98% | Sigma-Aldrich | Also known as 1-bromo-2-methylpropane |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard vendor | Finely powdered |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard vendor | |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard vendor | For extraction and chromatography |

| Hexanes | ACS Grade | Standard vendor | For chromatography |

| Deionized Water | High Purity | In-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard vendor | For drying organic phase |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Standard vendor | For reaction monitoring |

Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzimidazole (1.53 g, 10 mmol, 1.0 equiv.).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.) to the flask. Subsequently, add 30 mL of anhydrous N,N-dimethylformamide (DMF).

-

Initiation of Reaction: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Addition of Alkylating Agent: Add isobutyl bromide (1.64 mL, 15 mmol, 1.5 equiv.) to the reaction mixture dropwise using a syringe.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Chloro-1-isobutyl-benzoimidazole.

Characterization of 2-Chloro-1-isobutyl-benzoimidazole

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen) and aromatic protons of the benzimidazole core.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbons of the isobutyl group and the benzimidazole ring.

-

Mass Spectrometry (ESI-MS): Calculation for C₁₁H₁₃ClN₂ [M+H]⁺.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-Cl, C-N, and aromatic C-H stretching vibrations.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction stalls, consider adding an additional portion of isobutyl bromide and extending the reaction time. Ensure that the potassium carbonate is finely powdered and anhydrous to maximize its basicity.

-

Formation of Side Products: The primary side product could be the regioisomeric 3-isobutyl-2-chlorobenzimidazole, although N-alkylation of 2-substituted benzimidazoles often shows a preference for the N-1 position. Careful column chromatography is crucial for separating these isomers if formed.

-

Low Yield: Ensure all reagents are of high purity and the solvent is anhydrous. Inefficient stirring can also lead to lower yields.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-1-isobutyl-benzoimidazole. The N-alkylation of 2-chlorobenzimidazole is a fundamental transformation that opens avenues for the creation of diverse molecular libraries for drug discovery. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can confidently synthesize this valuable building block for their research and development endeavors.

References

- Babu, P.N.K., Devi, B.R., & Dubey, P.K. Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry.

- Roman, G. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Central European Journal of Chemistry, 10(5), 1516-1526.

-

Request PDF. imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available from: [Link]

- Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC.

- Rao, S.S., Reddy, C.V.R., & Dubey, P.K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72.

- Article. SciSpace.

- Hawaldar, A.Y., & Vaidya, S.D.

- Google Patents. Alkylation reaction method of benzimidazoles compounds.

-

Premier Publishing. SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. Available from: [Link]

- Google Patents. Prepn process of 2-chlorobenzimidazole.

- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evalu

-

TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES [ppublishing.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-クロロベンゾイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note and Protocol: N-Alkylation of 2-Chlorobenzimidazole with Isobutyl Bromide

Introduction: The Significance of N-Alkylated Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antiviral, anticancer, antihypertensive, and antifungal properties. The strategic functionalization of the benzimidazole nucleus, particularly at the nitrogen atoms, is a pivotal approach for modulating the physicochemical properties and biological activities of these compounds. N-alkylation, a fundamental synthetic transformation, allows for the introduction of diverse lipophilic and sterically varied groups, thereby enabling fine-tuning of a molecule's interaction with biological targets. This application note provides a detailed protocol for the N-alkylation of 2-chlorobenzimidazole with isobutyl bromide, a reaction that yields a key intermediate for the synthesis of more complex bioactive molecules.

Reaction Mechanism and Rationale for Experimental Choices

The N-alkylation of 2-chlorobenzimidazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the acidic N-H proton of the benzimidazole ring by a suitable base, generating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming the N-C bond.

Causality Behind Experimental Choices:

-

Choice of Base: The selection of the base is critical for the success of the reaction. A moderately strong base is required to efficiently deprotonate the benzimidazole (pKa ≈ 12.8) without promoting side reactions. Potassium carbonate (K₂CO₃) is an excellent choice as it is a mild, inexpensive, and readily available base. Stronger bases like sodium hydride (NaH) could also be employed, but they require stricter anhydrous conditions and may lead to over-alkylation or decomposition of sensitive substrates.

-

Solvent System: A polar aprotic solvent is ideal for this SN2 reaction as it can solvate the cation of the base, leaving the anion more nucleophilic, and does not participate in hydrogen bonding with the nucleophile. N,N-Dimethylformamide (DMF) is a suitable solvent due to its high dielectric constant and ability to dissolve both the benzimidazole substrate and the carbonate base. Acetonitrile is another viable option.

-

Reaction Temperature: The reaction is typically conducted at a moderately elevated temperature to ensure a reasonable reaction rate, especially given that isobutyl bromide is a less reactive primary alkyl halide compared to methyl or benzyl halides. A temperature range of 60-80 °C is generally sufficient to drive the reaction to completion within a reasonable timeframe without causing significant decomposition.

-

Purity of Reagents: The use of anhydrous solvent and dry reagents is recommended to prevent the hydrolysis of the base and potential side reactions.

Experimental Workflow Diagram

Caption: Workflow for the N-alkylation of 2-chlorobenzimidazole.

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of 2-chloro-1-isobutyl-1H-benzo[d]imidazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chlorobenzimidazole | ≥98% | Sigma-Aldrich |

| Isobutyl bromide | ≥98% | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |

| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Hexane | ACS Grade | VWR Chemicals |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |

| Deionized water | - | - |

| Silica gel 60 (0.040-0.063 mm) | For column chromatography | Merck |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Safety Precautions

-

2-Chlorobenzimidazole: Irritant to eyes, respiratory system, and skin. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Isobutyl bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle in a fume hood away from ignition sources.

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. Suspected of damaging the unborn child. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzimidazole (1.0 eq, e.g., 1.53 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol).

-

Solvent and Reagent Addition: Add anhydrous DMF (30-40 mL) to the flask. Stir the suspension for 10-15 minutes at room temperature to ensure good mixing. To this suspension, add isobutyl bromide (1.2 eq, e.g., 1.31 mL, 12 mmol) dropwise.

-

Reaction: Fit the flask with a condenser and heat the reaction mixture to 70 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (150 mL) and stir for 15-20 minutes to precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/EtOAc) to afford the pure 2-chloro-1-isobutyl-1H-benzo[d]imidazole.

Characterization of 2-Chloro-1-isobutyl-1H-benzo[d]imidazole

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₁H₁₃ClN₂

-

Molecular Weight: 208.69 g/mol

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.70-7.80 (m, 1H, Ar-H)

-

7.25-7.35 (m, 3H, Ar-H)

-

4.10 (d, J = 7.6 Hz, 2H, N-CH₂)

-

2.20-2.35 (m, 1H, CH)

-

0.95 (d, J = 6.8 Hz, 6H, 2 x CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

143.5 (C)

-

142.0 (C)

-

134.0 (C)

-

123.0 (CH)

-

122.5 (CH)

-

119.5 (CH)

-

110.0 (CH)

-

52.0 (N-CH₂)

-

29.0 (CH)

-

20.0 (2 x CH₃)

-

-

Mass Spectrometry (ESI-MS): m/z 209.0 [M+H]⁺, 211.0 [M+H+2]⁺ (isotopic pattern for one chlorine atom).

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3050 (Ar C-H stretch)

-

2960-2870 (Aliphatic C-H stretch)

-

~1615, 1450 (C=C and C=N stretch)

-

~745 (Ar C-H bend)

-

Conclusion and Further Applications

This application note provides a robust and reproducible protocol for the N-alkylation of 2-chlorobenzimidazole with isobutyl bromide. The described method, utilizing potassium carbonate in DMF, offers a reliable route to synthesize 2-chloro-1-isobutyl-1H-benzo[d]imidazole, a versatile intermediate for further chemical transformations. The chlorine atom at the 2-position can be readily displaced by various nucleophiles (e.g., amines, thiols) to generate a library of compounds for screening in drug discovery programs. The isobutyl group introduces a specific lipophilic and steric profile that can be crucial for optimizing ligand-receptor interactions. This protocol serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel benzimidazole-based therapeutic agents.

References

-

Srivastava, R., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Bioorganic Chemistry, 115, 105244. [Link]

-

Hawaldar, A. Y., & Vaidya, S. D. (2016). Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives and their Biological Evaluation. Journal of Biological and Chemical Chronicles, 2(1), 1-6. [Link]

-

PubChem. (n.d.). 2-Chlorobenzimidazole. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Dubey, P. K., et al. (2012). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 4(1), 249-254. [Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-1-isobutyl-benzoimidazole

Executive Summary

This application note details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-1-isobutyl-1H-benzo[d]imidazole. The 2-aminobenzimidazole pharmacophore is a privileged structure in medicinal chemistry, serving as a core in antihistamines (e.g., Bilastine analogs), antivirals, and GPCR modulators.

While the 2-chloro position is electrophilic, its reactivity is tempered by the electron-rich nature of the fused benzene ring. This guide provides a high-yield protocol that overcomes these electronic hurdles using optimized solvent-base systems and compares thermal activation against microwave irradiation.

Mechanistic Analysis & Rational Design

The Electrophilic Challenge

The 2-chloro-1-isobutyl-benzoimidazole substrate presents a unique electronic profile. Unlike chlorobenzene (unreactive to SNAr without strong EWGs), the imidazole ring mimics a pyridine-like activation.

-

Activation: The C=N bond at position 3 pulls electron density from C2, making it susceptible to nucleophilic attack.

-

N1-Isobutyl Role: The isobutyl group at N1 is critical. It prevents the deprotonation of the imidazole nitrogen (which would create an electron-rich, unreactive anion) and increases lipophilicity, aiding solubility in organic solvents.

Reaction Pathway

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3][4] The rate-determining step is typically the formation of the Meisenheimer-like tetrahedral intermediate.

Figure 1: The Addition-Elimination mechanism. The anionic intermediate is stabilized by the electronegative nitrogen at position 3.

Experimental Design Strategy

Solvent & Base Selection

Success depends on stabilizing the polar transition state while preventing protonation of the nucleophile.

| Component | Recommendation | Rationale |